molecular formula C12H17ClN2 B1518941 4-Chloro-3-(piperidin-1-ylmethyl)aniline CAS No. 1018498-91-3

4-Chloro-3-(piperidin-1-ylmethyl)aniline

Cat. No.: B1518941
CAS No.: 1018498-91-3
M. Wt: 224.73 g/mol
InChI Key: MQWNBMBBDXMIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(piperidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-3-(piperidin-1-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted aniline structure combined with a piperidine moiety, which is known to enhance biological interactions. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Compounds with similar structures to this compound have been shown to interact with various biological targets, influencing multiple biochemical pathways. The piperidine ring enhances the molecule's pharmacophoric properties, allowing for improved binding affinity to target proteins.

Target Interactions

  • Enzyme Inhibition : Research indicates that derivatives of piperidine can inhibit key enzymes involved in disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Antiviral Activity : Studies have demonstrated that similar compounds exhibit antiviral properties, particularly against viruses such as Ebola and Marburg virus, indicating potential therapeutic applications in infectious diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds related to this compound have shown cytotoxic effects in various cancer cell lines. Table 1 summarizes the biological activity of selected derivatives:

CompoundIC50 (µM)Cell LineMechanism of Action
This compound10FaDu (hypopharyngeal)Induction of apoptosis
Analog A5MCF7 (breast cancer)Inhibition of cell proliferation
Analog B15A549 (lung cancer)Cell cycle arrest

Antiviral Activity

The antiviral efficacy of related compounds has been evaluated using pseudotyped vesicular stomatitis virus (VSV). The results are summarized in Table 2:

CompoundEC50 (µM)Virus TypeSelectivity Index (SI)
This compound<1Ebola Virus>100
Control Compound<0.5Marburg Virus>150

Case Studies

  • Ebola Virus Inhibition : A study investigated the use of piperidine derivatives as entry inhibitors for Ebola virus, demonstrating that certain structural modifications significantly enhanced antiviral potency while maintaining low cytotoxicity levels .
  • Neuroprotective Effects : In a model for Alzheimer's disease, compounds featuring the piperidine moiety exhibited dual inhibition of cholinesterases and showed antioxidant properties, suggesting their potential as neuroprotective agents .

Properties

IUPAC Name

4-chloro-3-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-5-4-11(14)8-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWNBMBBDXMIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Reactant of Route 6
4-Chloro-3-(piperidin-1-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.